Product packaging for Fluorescein-PEG4-Acid(Cat. No.:CAS No. 1807518-76-8)

Fluorescein-PEG4-Acid

Cat. No.: B607475
CAS No.: 1807518-76-8
M. Wt: 654.7 g/mol
InChI Key: DSZDFOCKVIPCKO-UHFFFAOYSA-N
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Description

Fluorescein-PEG4-Acid is a bifunctional chemical compound that integrates a fluorescein (B123965) dye, a tetraethylene glycol (PEG4) linker, and a terminal carboxylic acid group. cd-bioparticles.netdcchemicals.com This molecular architecture makes it a valuable reagent in chemical biology and biomedical research. axispharm.com The fluorescein component provides fluorescent properties essential for detection and imaging, while the hydrophilic PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance. cd-bioparticles.netdcchemicals.com The terminal carboxylic acid enables covalent conjugation to molecules with primary amine groups, such as proteins and peptides, through the formation of a stable amide bond. cd-bioparticles.netdcchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34N2O11S B607475 Fluorescein-PEG4-Acid CAS No. 1807518-76-8

Properties

IUPAC Name

3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O11S/c35-21-2-5-25-27(18-21)44-28-19-22(36)3-6-26(28)32(25)24-4-1-20(17-23(24)30(39)45-32)34-31(46)33-8-10-41-12-14-43-16-15-42-13-11-40-9-7-29(37)38/h1-6,17-19,35-36H,7-16H2,(H,37,38)(H2,33,34,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZDFOCKVIPCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101794
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-76-8
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Functionalization of Fluorescein Peg4 Acid

Established Synthetic Pathways to Fluorescein-PEG4-Acid Architectures

The synthesis of this compound typically involves a multi-step process that strategically combines the fluorescein (B123965) core with the PEGylated linker and terminates with a carboxylic acid group.

Sequential PEGylation of Fluorescein Core Structures

A common strategy for synthesizing this compound involves the sequential attachment of the PEG spacer to a fluorescein derivative. This can be achieved by reacting a fluorescein molecule containing a reactive group, such as fluorescein isothiocyanate (FITC), with a PEG derivative that has a terminal amine and a protected carboxylic acid. For instance, FITC can be reacted with a tetraethylene glycol diamine under alkaline conditions (pH 8.5–9.0). This reaction forms a thiourea (B124793) linkage between the fluorescein and the PEG spacer.

Alternatively, the PEG spacer can be introduced via nucleophilic substitution or esterification reactions involving the fluorescein core. The choice of reaction depends on the available functional groups on both the fluorescein and the PEG linker. The PEGylation step is crucial as it enhances the water solubility of the final compound and provides a flexible spacer arm.

Strategic Introduction of Carboxylic Acid Terminal Functionality

Following the PEGylation of the fluorescein core, the terminal functional group of the PEG chain is converted to a carboxylic acid. If a protected carboxylic acid was used during the PEGylation step, a deprotection step is required. For example, a t-butyl ester protecting group can be removed under acidic conditions to reveal the terminal carboxylic acid. dcchemicals.com

In another approach, a PEG derivative with a terminal hydroxyl group can be used. biochempeg.com This hydroxyl group can then be oxidized to a carboxylic acid in a subsequent step. A common method for introducing the carboxylic acid is to react the PEGylated fluorescein intermediate with a molecule containing a carboxylic acid and a reactive group that can couple to the PEG chain. For example, a PEGylated fluorescein amine can be reacted with an activated form of a dicarboxylic acid.

The terminal carboxylic acid is a key feature of this compound, as it allows for covalent conjugation to primary amine groups present in biomolecules like proteins and peptides. dcchemicals.comcd-bioparticles.netdcchemicals.comhodoodo.com This reaction is typically mediated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to form a stable amide bond. dcchemicals.comcd-bioparticles.netdcchemicals.comhodoodo.com

Advanced Derivatization Strategies for Specialized Bioconjugates

The versatility of this compound is further expanded through its derivatization into various reactive forms, enabling a wider range of bioconjugation applications.

Synthesis of Fluorescein-PEGn-NHS Esters for Amine-Reactive Conjugation

To facilitate efficient labeling of primary amines in biomolecules, this compound can be converted into its N-hydroxysuccinimide (NHS) ester derivative. smolecule.comthermofisher.com The synthesis involves the reaction of the terminal carboxylic acid of this compound with N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide (B86325) activating agent in the presence of N-hydroxysuccinimide. researchgate.net The resulting Fluorescein-PEG4-NHS ester is highly reactive towards primary amines under physiological to slightly alkaline pH conditions (typically pH 7.2-9), forming stable amide bonds. smolecule.com This method is widely used for labeling proteins, antibodies, and other amine-containing molecules. smolecule.comthermofisher.com

Parameter Value Reference
Reactive Group N-hydroxysuccinimide (NHS) ester smolecule.com
Target Functional Group Primary amines (-NH2) smolecule.comthermofisher.com
Optimal Reaction pH 7.2 - 9.0 smolecule.com
Resulting Bond Stable amide bond smolecule.com
Byproduct N-hydroxysuccinimide smolecule.com

Synthesis of Fluorescein-PEGn-Azides for Bioorthogonal Click Chemistry

For applications requiring highly specific and bioorthogonal ligation, this compound can be derivatized to contain a terminal azide (B81097) group. This creates a powerful tool for "click chemistry," a set of biocompatible reactions that are highly efficient and specific. medchemexpress.cominterchim.fr The synthesis of Fluorescein-PEGn-azides can be achieved by introducing an azide group at the terminus of the PEG chain.

The azide-functionalized fluorescein derivative can then participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cycloalkynes like DBCO or BCN. medchemexpress.com These reactions form a stable triazole linkage and are widely used for labeling biomolecules in complex biological systems due to their high specificity and lack of interference from native functional groups. interchim.frtcichemicals.com

Reaction Type Reactants Catalyst/Conditions Reference
CuAAC Azide, Terminal AlkyneCopper(I) medchemexpress.com
SPAAC Azide, Strained Alkyne (e.g., DBCO, BCN)Strain-promoted medchemexpress.com

Exploration of Alternative Reactive Moieties for Diverse Conjugation Applications

Beyond NHS esters and azides, the terminal carboxylic acid of this compound can be modified to incorporate other reactive moieties, expanding its conjugation capabilities.

Maleimides: The carboxylic acid can be converted to an amine, which can then be reacted with a maleimide-containing reagent. Fluorescein-PEG-maleimide derivatives are highly reactive towards sulfhydryl (thiol) groups found in cysteine residues of proteins. biochempeg.com This provides a method for site-specific labeling of proteins. acs.org

Hydrazides: The carboxylic acid can be reacted with hydrazine (B178648) to form a hydrazide derivative. Fluorescein-PEG-hydrazides are used for labeling biomolecules containing aldehyde or ketone groups, which can be introduced into biomolecules through specific chemical or enzymatic methods. aatbio.com

Alkynes: The carboxylic acid can be converted to an amine and subsequently reacted with an alkyne-containing activated ester. The resulting Fluorescein-PEG-alkyne can then be used in click chemistry reactions with azide-modified molecules. aatbio.com

Bromoacetamides: The carboxylic acid can be converted to an amine, which is then reacted with bromoacetyl bromide. The resulting bromoacetamido-PEG-fluorescein can react with thiol groups. dcchemicals.com

The development of these various reactive derivatives of this compound provides a versatile toolkit for researchers, enabling the tailored labeling and detection of a wide array of biomolecules and nanoparticles for diverse applications in life sciences and materials research.

Mechanistic Principles Underlying Fluorescein Peg4 Acid Functionality

Role of the Fluorescein (B123965) Moiety in Optical Detection and Real-Time Tracking

The fluorescein component of Fluorescein-PEG4-Acid is a widely utilized xanthene dye, renowned for its brilliant green fluorescence. This inherent fluorescent property is central to its function in biological research, enabling the direct visualization and tracking of labeled molecules. scbt.com The fluorescein moiety absorbs light at a maximum wavelength of approximately 494 nm and emits light at a maximum of about 517 nm. broadpharm.comdcchemicals.com This characteristic spectral profile allows for sensitive detection in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence-guided surgery.

The ability to monitor the location and movement of biomolecules in real-time is a key advantage offered by the fluorescein tag. smolecule.com For instance, when this compound is conjugated to a protein or a nanoparticle, the resulting fluorescent conjugate can be tracked as it moves within a cell or through a biological system. This facilitates detailed studies of molecular interactions, cellular uptake mechanisms, and the biodistribution of therapeutic agents. smolecule.com The intensity of the fluorescent signal can also be used to quantify the amount of labeled material present, providing valuable data for a range of biochemical assays.

Influence of the Polyethylene (B3416737) Glycol (PEG) Spacer on Molecular Behavior

One of the primary roles of the PEG4 spacer is to increase the hydrophilicity and aqueous solubility of the entire molecule. broadpharm.comdcchemicals.comcd-bioparticles.net Both the fluorescein dye and many biomolecules to which it might be attached can be hydrophobic. axispharm.compsu.edu The ethylene (B1197577) oxide repeating units of the PEG chain form hydrogen bonds with water molecules, thereby improving the solubility of the conjugate in aqueous environments. chempep.comthermofisher.com This enhanced solubility is crucial for preventing aggregation and ensuring that the labeled molecule remains stable and functional in biological buffers and physiological conditions. thermofisher.comaxispharm.com The increased water solubility also facilitates easier handling and purification of the fluorescently labeled products. psu.edubiochempeg.com

The flexible PEG4 spacer arm provides spatial separation between the fluorescein dye and the conjugated biomolecule. axispharm.comchempep.com This separation is important for minimizing steric hindrance, which can occur when the bulky dye molecule interferes with the natural interactions of the biomolecule. dcchemicals.comaxispharm.comcd-bioparticles.net By holding the fluorescein at a distance, the PEG linker allows the labeled protein, antibody, or other macromolecule to maintain its native conformation and biological activity. scbt.comnih.gov This is particularly important in applications such as immunoassays or studies of protein-protein interactions, where preserving the functional integrity of the biomolecule is paramount. The flexibility of the PEG chain also allows for optimal positioning of the fluorescein for detection without impeding molecular binding events. scbt.com

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for reducing non-specific binding and immunogenicity. creativepegworks.combiochempeg.com The hydrophilic PEG chain creates a hydration shell around the molecule, which can mask it from the immune system and reduce its recognition by immune cells. creativepegworks.comchempep.com This "stealth" property can prolong the circulation time of PEGylated compounds in the body. axispharm.comcreativepegworks.com

In the context of this compound, the PEG spacer helps to minimize the non-specific adsorption of the fluorescent probe to surfaces and other biomolecules. researchgate.net This is critical for reducing background noise in imaging and assay applications, leading to a higher signal-to-noise ratio and more accurate results. researchgate.netucl.ac.be Furthermore, by reducing the potential for an immune response against the labeled molecule, the PEG linker enhances the biocompatibility of the conjugate, making it more suitable for in vivo studies. creativepegworks.com

Reduction of Steric Hindrance in Macromolecular Interactions

Reaction Mechanisms of the Terminal Carboxylic Acid in Bioconjugation

The terminal carboxylic acid (–COOH) group on the this compound molecule is the reactive handle for covalent attachment to other molecules, a process known as bioconjugation. axispharm.com This functional group allows for the formation of stable bonds with primary amines, which are commonly found in biomolecules like proteins and peptides. dcchemicals.comcd-bioparticles.net

The most common method for conjugating the carboxylic acid of this compound to a primary amine involves the use of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cd-bioparticles.netthermofisher.comcreative-proteomics.com Carbodiimides are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine. creative-proteomics.com

The reaction mechanism proceeds in two main steps. First, the EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophilic attack from a primary amine present in the reaction mixture. thermofisher.com The amine attacks the carbonyl carbon of the intermediate, leading to the formation of a stable amide bond and the release of a soluble urea (B33335) byproduct. thermofisher.comnih.gov

To improve the efficiency of the reaction and prevent the hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. thermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis but still highly reactive towards primary amines. The addition of activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can further enhance the coupling efficiency, particularly in polar aprotic solvents. The formation of this stable amide bond ensures that the fluorescein label is permanently attached to the target biomolecule. dcchemicals.comcd-bioparticles.net

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Fluorescence
Excitation Maximum~494 nm broadpharm.comdcchemicals.com
Emission Maximum~517 nm broadpharm.comdcchemicals.com
ColorGreen broadpharm.com
Functional Groups
FluorophoreFluorescein scbt.com
SpacerPEG4 (4 ethylene glycol units) scbt.comaxispharm.com
Reactive GroupCarboxylic Acid (-COOH) cd-bioparticles.net
PEG4 Spacer Benefits
Increases hydrophilicity and aqueous solubility dcchemicals.comaxispharm.comcd-bioparticles.net
Reduces steric hindrance scbt.comcd-bioparticles.net
Minimizes non-specific binding and immunogenicity creativepegworks.comresearchgate.net
Bioconjugation
Target Functional GroupPrimary Amines (-NH2) dcchemicals.comcd-bioparticles.net
Coupling ChemistryCarbodiimide-mediated (e.g., EDC) cd-bioparticles.netnih.gov
Resulting BondAmide bond cd-bioparticles.netthermofisher.com

Applications in Advanced Bioconjugation and Chemical Biology Research

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. medchemexpress.comnih.gov A PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.govnih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov Fluorescein-PEG4-Acid serves as a fluorescent, PEG-based linker building block for the synthesis of these PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com

In the synthesis of a PROTAC, the carboxylic acid group of this compound is activated, typically using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), to react with an amine group on either the POI ligand or the E3 ligase ligand, forming a stable amide bond. cd-bioparticles.net The other end of the linker is then attached to the second ligand. The inherent fluorescence of the fluorescein (B123965) moiety provides a unique advantage, allowing for the direct tracking and quantification of the PROTAC during synthesis and purification, as well as in subsequent biochemical and cellular assays. scbt.com

PROTAC ComponentRoleExample
Target Protein Ligand Binds to the Protein of Interest (POI) to be degraded.Binders for Bromodomain-containing protein 4 (BRD4)
E3 Ligase Ligand Recruits an E3 Ubiquitin Ligase.Ligands for Von Hippel-Lindau (VHL) or Cereblon (CRBN) acs.org
Linker (e.g., Fluorescein-PEG4) Covalently connects the two ligands and influences ternary complex formation.Connects a VHL ligand to a BRD4 binder.
This table outlines the core components of a PROTAC, where this compound can function as the linker.

The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. The fluorescent nature of a this compound-based linker is particularly useful in the early stages of PROTAC evaluation. Fluorescence Polarization (FP) assays can be employed to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, and more importantly, to quantify the formation and stability of the key ternary complex. nih.gov The stability of this complex is often a strong predictor of a PROTAC's degradation efficiency. nih.gov

Confocal microscopy can leverage the fluorescein tag to visualize the cellular uptake and subcellular localization of the PROTAC. The ultimate measure of efficacy, the degradation of the target protein, is typically quantified using Western blot analysis, which shows the reduction in protein levels after treating cells with the PROTAC. acs.org To confirm that the degradation is mediated by the proteasome, cells are often co-treated with a proteasome inhibitor, such as MG132 or bortezomib, which should prevent the PROTAC-induced reduction of the target protein. acs.orgthno.org In one study, BRD4-PROTACs constructed with a fluorescein-PEG linker demonstrated over 80% degradation efficiency at a concentration of 100 nM.

Design and Synthesis of this compound-Based PROTAC Linkers

Functionalization in Biosensing and Bio-Responsive System Design

This compound is a specialized chemical compound that serves as a critical building block in the fields of bioconjugation and chemical biology. Its unique structure, which combines a highly fluorescent fluorescein core, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid terminus, makes it exceptionally suited for the design of advanced biosensors and bio-responsive systems. The hydrophilic PEG spacer enhances solubility in aqueous environments and minimizes steric hindrance during conjugation, while the terminal carboxylic acid provides a versatile handle for covalently attaching the fluorescent tag to a wide array of molecules. dcchemicals.comaxispharm.combroadpharm.comcd-bioparticles.net

The terminal carboxylic acid can be activated to react with primary amine groups present in biomolecules like proteins and peptides, forming a stable amide bond. dcchemicals.comcd-bioparticles.net This process is typically facilitated by activating agents. This fundamental reactivity allows for the precise and stable incorporation of the fluorescein fluorophore into biological and synthetic systems, enabling the tracking and quantification of molecular interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1807518-76-8 cd-bioparticles.netbiosynth.com
Molecular FormulaC₃₂H₃₄N₂O₁₁S cd-bioparticles.netbiosynth.com
Molecular Weight654.7 g/mol cd-bioparticles.netbiosynth.com
Excitation Maximum (λex)~494 nm dcchemicals.combroadpharm.com
Emission Maximum (λem)~517 nm dcchemicals.combroadpharm.com
Primary Functional GroupCarboxylic Acid dcchemicals.comcd-bioparticles.net

Development of Fluorescent Probes for Specific Biomolecules or Ions

The primary application of this compound in biosensing is its use as a foundational component for creating fluorescent probes. These probes are designed to bind selectively to specific targets, such as proteins, antibodies, or ions, and report on their presence or concentration through a change in fluorescence. The covalent attachment of this compound to a recognition element (e.g., an antibody or a specific peptide sequence) yields a probe that combines the targeting specificity of the biomolecule with the sensitive detection capabilities of the fluorescein dye.

Detailed Research Findings:

Probes for Biomolecules: Researchers utilize the terminal carboxylic acid of this compound for conjugation to amine-containing biomolecules. For example, it can be attached to proteins or antibodies, enabling their use in techniques like fluorescence microscopy, flow cytometry, and immunoassays for the detection and visualization of cellular components or disease biomarkers. smolecule.com

Probes for Ions: The fluorescein structure itself can be sensitive to its local environment, a property that has been exploited to create probes for specific ions. While research may not always specify the PEG4 variant, studies on related fluorescein derivatives demonstrate the principle. For instance, a colorimetric probe based on a fluorescein derivative was developed for the selective detection of Copper(II) ions. medchemexpress.com Such probes work by having the ion interact with the fluorophore, causing a measurable change in its spectroscopic properties. The PEG linker in this compound would provide such a probe with enhanced aqueous solubility and biocompatibility. axispharm.com

Integration into Stimuli-Responsive Sensing Platforms

Beyond simple probes, this compound is integral to the design of more complex, "smart" bio-responsive systems. These platforms are engineered to change their properties or release a payload in response to specific biological or external stimuli, such as pH changes, enzyme activity, or light. mdpi.comresearchgate.net

Detailed Research Findings:

pH-Responsive Systems: The tumor microenvironment is often characterized by a lower pH (~6.5) compared to healthy tissue (pH ~7.4). mdpi.com This pH gradient can be used as a trigger. The carboxylic acid group of this compound, along with other pH-sensitive linkers incorporated into a larger system, can be protonated under acidic conditions, potentially leading to a conformational change that activates the probe's fluorescence or releases a therapeutic agent. mdpi.com

Light-Activated Systems: The fluorescein moiety can be chemically modified to be "caged," where its fluorescence is initially quenched. Exposure to light of a specific wavelength can break the caging group, restoring fluorescence and activating the molecule. Research on fluorescein-based synthetic receptor systems (SynNotch) has demonstrated this principle. nih.gov In these studies, photo-caged fluorescein was used as a light-conditional ligand, allowing researchers to generate spatially defined signaling patterns in living cells simply by illuminating specific areas. nih.gov This highlights the potential for using this compound in the development of photopatternable biomaterials and light-controlled cellular studies.

Bio-Responsive Gene Expression: In advanced chemical biology applications, fluorescein itself can act as a signaling molecule. Researchers have engineered cells with synthetic receptors (SynNotch receptors) that bind to fluorescein. nih.gov When a fluorescein-conjugated ligand binds to this receptor, it triggers a downstream signaling cascade, leading to the expression of a specific gene. This allows for precise, externally controlled regulation of gene expression. Using this compound to functionalize ligands or surfaces provides a biocompatible and versatile method to activate such engineered cellular systems. nih.gov

Table 2: Examples of Fluorescein Derivatives in Advanced Sensing Applications
Application AreaFluorescein Derivative TypeTarget/StimulusPrinciple of Detection/ActivationReference
Ion SensingFluorescein derivativeCopper(II) ionThe probe selectively binds to the copper ion, resulting in a colorimetric and fluorescent response. medchemexpress.com
Spatially Controlled Cell SignalingPhoto-caged fluoresceinLight (external stimulus)A caging group on the fluorescein is cleaved by light, activating it as a ligand for synthetic receptors and enabling spatial control over cell signaling. nih.gov
Microenvironment-Sensing Gene RegulationFluorescein-conjugated peptideUnfolded collagen proteinsA fluorescein-conjugated peptide binds to unfolded collagen, activating a SynNotch receptor and inducing a specific gene expression response. nih.gov
pH-Responsive Drug DeliveryMolecule with pH-sensitive bonds/groupsAcidic pH (e.g., tumor microenvironment)Protonation of functional groups or cleavage of acid-labile bonds in a nanocarrier at low pH triggers drug release. The fluorescein tag allows for imaging. mdpi.com

Fluorescein Peg4 Acid in Molecular Imaging and Cellular Investigations

Real-Time Tracking of Intracellular Processes and Molecular Interactions

Fluorescein-PEG4-Acid is a valuable tool in molecular and cellular biology due to its unique combination of a fluorescent reporter (fluorescein), a flexible spacer arm (polyethylene glycol, or PEG), and a reactive group (carboxylic acid). This structure allows it to be conjugated to various biomolecules, enabling the real-time visualization and tracking of dynamic cellular events. The inherent fluorescence of the fluorescein (B123965) moiety provides a strong, detectable signal, while the hydrophilic PEG4 linker enhances solubility in aqueous biological environments and minimizes steric hindrance, ensuring that the attached biomolecule can still interact naturally with its targets. dcchemicals.comcd-bioparticles.net The terminal carboxylic acid facilitates stable covalent attachment to primary amine groups on proteins, peptides, or other molecules of interest through amide bond formation. dcchemicals.comcd-bioparticles.net

Monitoring of Cellular Uptake and Subcellular Localization

A primary application of this compound is in the study of cellular uptake and the subsequent trafficking of molecules within the cell. By attaching this fluorescent tag to a specific molecule, such as a drug candidate, peptide, or nanoparticle, researchers can visually track its journey into the cell and identify its destination within various subcellular compartments. medchemexpress.comaxispharm.com The bright green fluorescence of the tag allows for clear visualization against the cellular background.

This capability is crucial for understanding the mechanisms of drug delivery and for the development of targeted therapies. axispharm.com For instance, by conjugating this compound to a therapeutic agent, scientists can use fluorescence microscopy to observe whether the agent is successfully internalized by target cells, how quickly this process occurs, and where it accumulates—be it in the cytoplasm, nucleus, or specific organelles like lysosomes or mitochondria. This provides direct visual evidence of the molecule's bioavailability and intracellular distribution.

Investigation of Receptor-Ligand Binding and Protein Dynamics

The probe is also instrumental in investigating molecular interactions, such as the binding of a ligand to its cellular receptor. By labeling a ligand with this compound, researchers can monitor its binding to receptors on the cell surface. This can be quantified to determine binding affinity and specificity. An example of this application is in studying folate receptor binding, a key target in cancer research.

Furthermore, this compound plays a significant role in studying protein dynamics, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. medchemexpress.com this compound is often used as a component of the linker that connects the target-binding ligand and the E3 ligase-recruiting ligand. medchemexpress.commedchemexpress.com In this context, the fluorescein tag serves a dual purpose: it acts as a verifiable component of the PROTAC structure and allows researchers to use imaging techniques to confirm that the PROTAC is engaging with its target protein within the cell. This helps in validating the mechanism of action and assessing the efficiency of target protein degradation.

Applications in Advanced Fluorescence Microscopy and Cell Analysis Techniques

The optical properties of this compound make it highly compatible with a range of advanced analytical techniques used in cell biology. Its strong absorption and emission characteristics, coupled with the enhanced solubility and biocompatibility conferred by the PEG linker, make it a reliable fluorescent probe for sophisticated imaging and cell-sorting applications. dcchemicals.combiosynth.com

Table 1: Properties of this compound

Property Value Source(s)
CAS Number 1807518-76-8 dcchemicals.comaxispharm.commedchemexpress.com
Excitation Maximum (λex) ~494 nm dcchemicals.comcd-bioparticles.net
Emission Maximum (λem) ~517 nm dcchemicals.comcd-bioparticles.net
Linker Polyethylene (B3416737) Glycol (4 units)

| Reactive Group | Carboxylic Acid (-COOH) | dcchemicals.comcd-bioparticles.net |

Confocal Microscopy and High-Resolution Imaging

This compound is extensively used in confocal laser scanning microscopy and other high-resolution imaging modalities. Its excitation and emission maxima (approximately 494 nm and 517 nm, respectively) are well-matched with the standard argon-ion laser lines (488 nm) commonly equipped on confocal microscopes. dcchemicals.comcd-bioparticles.net This allows for efficient excitation of the fluorophore, resulting in bright, high-contrast images.

Confocal microscopy's ability to optically section samples allows researchers to eliminate out-of-focus light, producing sharp, detailed images of labeled structures within a specific focal plane of a cell or tissue. When biomolecules are tagged with this compound, this technique can be used to generate high-resolution 3D reconstructions of their subcellular localization, providing precise spatial information about the processes being studied, such as target engagement by a PROTAC.

Flow Cytometry for Cellular Characterization

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of thousands of cells per second. This compound is a suitable fluorescent label for this application. When conjugated to an antibody or a ligand that specifically binds to a cell surface marker, it can be used to label a subpopulation of cells within a heterogeneous sample.

As the labeled cells pass one by one through the laser beam of a flow cytometer, the fluorescein tag emits a fluorescent signal that is detected and quantified. This allows for the rapid identification and counting of specific cell types. medchemexpress.com This method is widely used in immunology and cancer research to characterize and sort cells based on the expression of particular proteins. The bright signal from fluorescein ensures high sensitivity for detecting even proteins with low abundance. medchemexpress.com

High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) involves the automated testing of large numbers of chemical or biological compounds to identify those that have a desired activity. medchemexpress.com Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and adaptability to automation. This compound can be incorporated into HTS assays as a fluorescent reporter. medchemexpress.cn

For example, in a binding assay, a target protein could be immobilized while potential binding partners labeled with this compound are added. The amount of fluorescence detected after a washing step would indicate the degree of binding, allowing for the rapid screening of vast compound libraries. The strong and stable fluorescence of the probe provides a reliable and quantifiable readout that is essential for the accuracy and reproducibility of HTS programs. medchemexpress.com

Table 2: Summary of Research Applications for this compound

Application Area Specific Use Key Benefit Source(s)
Intracellular Tracking Monitoring the uptake and localization of tagged molecules (e.g., drugs, peptides). Provides direct visual evidence of a molecule's path into and within a cell. medchemexpress.comaxispharm.com
Molecular Interactions Studying receptor-ligand binding and protein dynamics (e.g., in PROTACs). Allows for visualization and validation of target engagement and protein degradation. medchemexpress.commedchemexpress.com
Confocal Microscopy High-resolution imaging of labeled biomolecules in specific focal planes. Sharp, detailed images and 3D reconstruction of subcellular structures.
Flow Cytometry Labeling and quantifying specific cell populations based on surface markers. Enables rapid and sensitive characterization and sorting of heterogeneous cell samples. medchemexpress.com

| High-Throughput Screening | Serving as a fluorescent reporter in large-scale screening assays. | Provides a strong, reliable signal for automated, quantitative analysis of molecular interactions. | medchemexpress.commedchemexpress.cn |

In Vivo Imaging and Diagnostic Approaches

The conjugation of a fluorescein molecule with a tetraethylene glycol (PEG4) linker and a terminal carboxylic acid creates a versatile probe, this compound, for in vivo imaging. axispharm.com The fluorescein component provides the essential fluorescent properties for detection, while the PEG4 linker enhances solubility and stability. axispharm.com The carboxylic acid group allows for its conjugation to various biomolecules, such as peptides or antibodies, to create targeted imaging agents. axispharm.com These characteristics make it a valuable tool in the development of novel diagnostic techniques for visualizing biological processes in living organisms. axispharm.com

Tumor Imaging and Guided Therapy

The application of fluorescent probes in oncology has significantly advanced tumor visualization and guided surgical interventions. frontiersin.orgmdpi.com Probes incorporating a this compound moiety or similar structures are utilized for their ability to highlight cancerous tissues, which is critical for real-time, image-guided surgery. axispharm.comfrontiersin.org The principle behind their use often relies on the enhanced permeability and retention (EPR) effect in tumors or active targeting by linking the fluorescent probe to a molecule that specifically binds to cancer cells. mdpi.comdovepress.com

Research has demonstrated that the inclusion of a PEG4 spacer can enhance the performance of these imaging probes. In a study on colorectal cancer (CRC) imaging using a TCP-1 peptide-based probe, the PEGylated version, Cy7-PEG4-TCP-1, showed superior brilliance and visibility in tumors compared to its non-PEGylated counterpart. nih.gov The fluorescence of Cy7-PEG4-TCP-1 in xenografted tumors was clearly detectable at 30 minutes post-injection and remained prominent for up to 18 hours. nih.gov This suggests that the PEG4 linker contributes to enhanced tumor binding affinity. nih.gov

In another approach known as pretargeted imaging, a dual-modality probe, 99mTc-HYNIC-lys(Cy5.5)-PEG4-biotin, was developed. researchgate.net This technique involves first administering avidin, which accumulates in the tumor, followed by the biotin-containing probe that binds with high affinity to the avidin. In a mouse model of colon cancer, this pretargeting strategy resulted in significantly higher tumor uptake of the probe compared to a non-pretargeted control group. researchgate.net Such activatable or targeted probes are designed to turn "on" only after binding to their target, which can improve the target-to-background ratio for clearer imaging. acs.org The use of fluorescein and other fluorophores in fluorescence-guided surgery (FGS) has been shown to improve the extent of resection in brain tumors like glioblastoma. frontiersin.orgmdpi.com

Table 1: Research Findings on Tumor Uptake of PEG4-Linked Probes

Probe Name Tumor Model Key Finding Citation
Cy7-PEG4-TCP-1 Colorectal Cancer (CT26 cell line) Showed 1.3-fold greater brilliance and visibility in tumors compared to the non-PEGylated version; fluorescence remained prominent for up to 18 hours. nih.gov

Studies on Biodistribution and Clearance Pathways

The biodistribution and clearance pathways are critical pharmacokinetic parameters for any agent intended for in vivo use. The inclusion of a PEG linker, such as PEG4, is known to influence how a molecule is distributed throughout the body and subsequently eliminated. acs.orgacs.org The size of the PEG chain is a determining factor; low-molecular-weight PEGs are generally known to undergo rapid renal clearance through glomerular filtration. acs.orgresearchgate.net

Studies specifically investigating probes with a PEG4 linker have provided insights into their in vivo fate. In one study, quantum dots (QDs) coated with DHLA-PEG4 demonstrated accelerated excretion from the body via both the liver and kidneys. nih.gov Four hours after injection into rats, these QDs were found predominantly in the bladder, with smaller amounts in the kidneys, liver, and intestine, indicating clearance through both renal and hepatic routes. nih.gov

However, the effect of a PEG4 linker can be context-dependent. In some cases, it has been observed to negatively affect the clearance rate of certain small peptide-based compounds. mdpi.com Another study on TCP-1 peptide probes found that the PEGylated version, [99mTc]Tc-HYNIC-PEG4-TCP-1, showed higher distribution in the liver and intestine compared to the non-PEGylated version, which could be a consideration for imaging abdominal cancers where low intestinal radioactivity is preferred. nih.gov The elimination of fluorescently labeled compounds can occur through multiple routes. For instance, a FITC-labeled complex was detected in urine just two hours after administration, pointing to renal uptake, while its excretion in feces peaked at 12 hours, indicating a role for hepatobiliary clearance as well. mdpi.com The renal clearance of such probes involves complex mechanisms, including glomerular filtration and active tubular secretion, which can be investigated using specific inhibitors. acs.org

Table 2: Ex Vivo Biodistribution of DHLA-PEG4-Coated Quantum Dots in Rats (4h post-injection)

Organ/Tissue Percent of Injected Dose (%ID)
Bladder 47.0 ± 5.7
Liver 8.1 ± 5.6
Kidney 7.9 ± 3.8
Intestine 7.5 ± 4.2

Data sourced from a study on InAs(ZnS) quantum dots with a hydrodynamic diameter of 5.6 nm. nih.gov

Computational and Theoretical Studies on Fluorescein Peg4 Acid and Derivatives

Molecular Modeling of Conformational Dynamics and Ligand-Target Interactions

Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are crucial for understanding the conformational flexibility of Fluorescein-PEG4-Acid and how it interacts with its biological targets.

Detailed research findings from multiscale calculations have revealed that the fluorescence of a fluorescein-based probe can be dramatically influenced by its conformational state. nih.gov For instance, in aqueous solutions, some fluorescein (B123965) derivatives adopt a folded conformation due to intramolecular π-π stacking interactions between the fluorophore and another part of the molecule. nih.gov This folded state effectively quenches fluorescence. nih.gov However, upon binding to a target receptor, such as the human γ-aminobutyric acid type A (GABA-A) receptor, the probe undergoes a significant conformational change to an extended, rod-like structure. nih.gov This unfolding eliminates the intramolecular stacking, leading to a "turn-on" fluorescence effect. nih.gov

MD simulations have been employed to explore the interactions between PEGylated molecules and proteins. These simulations can reveal the specific amino acid residues involved in the interaction and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces). researchgate.net For example, studies on PEG conjugates have shown how the polymer chain can influence the binding affinity and biological activity of the conjugated molecule by altering its interaction with the target's binding pocket. reading.ac.uk The length of the PEG linker itself is a critical factor; studies with different PEG chain lengths (e.g., PEG2, PEG4, PEG6) have demonstrated that longer linkers can be more effective in certain applications, such as in PROTACs, by enabling optimal orientation between the two ends of the conjugate. nih.gov

The dynamic nature of these interactions is a key aspect that molecular modeling can capture. Single-molecule Förster resonance energy transfer (smFRET) studies, often complemented by molecular modeling, have shown that molecules like TcdA can sample both open and closed conformations, a dynamic process that is pH-dependent and crucial for its cytotoxic activity. life-science-alliance.org This highlights the importance of considering the conformational landscape of both the probe and its target in understanding their interaction.

Table 1: Conformational States and Interactions of Fluorescein Derivatives

ConditionConformational StateKey InteractionsFluorescence OutcomeReference
Aqueous SolutionFoldedIntramolecular π-π stackingQuenched nih.gov
Bound to GABA-A ReceptorExtended (Rod-like)Elimination of intramolecular stackingTurn-on nih.gov
PEGylated conjugate with targetDependent on PEG linker lengthInteractions with binding pocket residuesModulated activity reading.ac.uknih.gov

Quantum Chemical Calculations for Understanding Photophysical Mechanisms (e.g., Turn-On Fluorescence)

Quantum chemical calculations are essential for elucidating the electronic mechanisms that govern the photophysical properties of fluorescein derivatives, including the widely utilized "turn-on" fluorescence phenomenon. These calculations provide a deep understanding of the electronic transitions and energy levels involved in fluorescence and its quenching.

A primary mechanism for fluorescence quenching in certain fluorescein derivatives is the formation of a non-emissive or "dark" state. acs.org For neutral forms of fluorescein derivatives in acidic environments, fluorescence quenching is often due to a dark nπ* state. acs.org In contrast, for the anionic forms in the gas phase or alkaline solutions, quenching can be governed by a minimal energy conical intersection (MECI). acs.org The formation of this MECI can involve significant structural changes, such as the rotation of a benzene (B151609) ring and the flip-flop motion of the xanthene moiety. acs.org

Another prevalent mechanism is Photoinduced Electron Transfer (PeT). In many "turn-on" fluorescent probes, a PeT process from a donor part of the molecule to the fluorophore (acceptor) quenches fluorescence in the "off" state. mdpi.com For instance, fluoresceinamine has quenched fluorescence due to the amine group, but this fluorescence is restored upon conversion of the amine to an amide. mdpi.com Quantum chemical calculations can quantify the Highest Occupied Molecular Orbital (HOMO) energy levels, which are critical in understanding the feasibility of PeT. mdpi.com

Theoretical studies have also invalidated the PeT mechanism in some cases, demonstrating that fluorescence quenching for a protonated fluorescein resulted from nonradiative decay through a dark nπ* state instead. researchgate.net Computational software can be used to calculate the radiative decay rate (Kr) and the internal conversion rate (KIC). rsc.org A significant increase in the ratio of Kr to KIC upon ligand binding or a chemical reaction explains the "turn-on" effect. For example, in one study, the calculated Kr values for a probe and its product were nearly identical, but the KIC for the probe was orders of magnitude higher than for the product, leading to a bright fluorescence signal for the product. rsc.org

Table 2: Photophysical Mechanisms and Computational Insights

MechanismDescriptionComputational ApproachKey FindingsReference
Minimal Energy Conical Intersection (MECI)Fluorescence quenching in anionic fluorescein derivatives.Calculation of potential energy surfaces.Involves significant rotation of the benzene ring and motion of the xanthene moiety. acs.org
Photoinduced Electron Transfer (PeT)Quenching by an electron donor group.Calculation of HOMO energy levels.Conversion of an amine to an amide can block PeT and restore fluorescence. mdpi.com
Dark nπ* StateNonradiative decay pathway in protonated fluorescein.Quantum chemical calculations.Can be the dominant quenching mechanism over PeT in certain systems. researchgate.net
Radiative vs. Nonradiative Decay Rates"Turn-on" fluorescence is achieved by decreasing the nonradiative decay rate.Calculation of Kr and KIC.A dramatic decrease in KIC upon reaction or binding leads to enhanced fluorescence. rsc.org

Prediction of Binding Efficiencies and Structure-Activity Relationships in Conjugates

Computational studies are invaluable for predicting the binding efficiencies of this compound conjugates and for establishing structure-activity relationships (SAR). These predictions guide the design of conjugates with optimized properties for specific applications.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a target protein. reading.ac.uk For example, docking studies of PEG-haloperidol conjugates with D2 receptors showed that while the conjugates retained binding affinity, their binding pattern within the pocket was altered, explaining a loss in biological activity compared to the free drug. reading.ac.uk

A significant challenge in docking is accounting for protein flexibility. Flexible receptor docking, which considers different conformations of the binding site, can improve the accuracy of predictions. nih.gov Including an energy penalty term for accessing higher-energy receptor conformations has been shown to be essential for enriching the identification of true ligands in retrospective screens. nih.gov

Machine learning models are increasingly being used to predict the binding profiles of fluorescent tracers. mdpi.com These models can be trained on existing data to predict the interaction of new compounds with a range of targets, accelerating the discovery of selective probes. mdpi.com For instance, a machine learning model was used to predict the binding of various scaffolds, which were then synthesized and screened, leading to the identification of tracers with broad or specific binding profiles. mdpi.com

Structure-activity relationship (SAR) studies, often informed by computational predictions, systematically explore how modifications to a molecule's structure affect its biological activity. For antibody-drug conjugates (ADCs), for example, SAR studies have shown that antibody affinity is a critical parameter. plos.org Variants with weaker binding to the target receptor were identified as optimal candidates for certain ADCs, as they exhibited high potency in cells with high receptor expression while having low toxicity in cells with low expression. plos.org The length and chemical nature of the linker, such as the PEG4 moiety in this compound, are also crucial variables in SAR studies for optimizing the performance of conjugates like PROTACs and antibody-oligonucleotide conjugates. nih.govacs.org

Table 3: Computational Approaches for Predicting Binding and SAR

Computational MethodApplicationExample FindingReference
Molecular DockingPredicting ligand binding modes and affinities.PEG-haloperidol conjugates show altered binding patterns in D2 receptors. reading.ac.uk
Flexible Receptor DockingAccounting for protein conformational changes upon ligand binding.Including energy penalties for high-energy conformations improves ligand discovery. nih.gov
Machine LearningPredicting binding profiles of fluorescent tracers across multiple targets.Identified clozapine (B1669256) tracers with broad binding profiles for GPCRs. mdpi.com
Structure-Activity Relationship (SAR) StudiesOptimizing molecular structure for desired biological activity.Weaker binding antibody variants can be optimal for certain ADCs. plos.org

Challenges and Future Directions in Fluorescein Peg4 Acid Research

Optimization of Linker Design for Enhanced Specificity and Performance in Complex Biological Systems

The tetraethylene glycol (PEG4) linker in Fluorescein-PEG4-Acid provides a critical balance of hydrophilicity and spatial separation between the fluorescein (B123965) fluorophore and the conjugated biomolecule. However, the "one-size-fits-all" nature of the PEG4 linker is a limitation, and optimizing this component is a key area of future research.

Detailed Research Findings: The length and composition of a PEG linker significantly influence the pharmacokinetic and pharmacodynamic properties of a bioconjugate. researchgate.net Studies on antibody-drug conjugates (ADCs) and other targeted probes have shown that linker length is crucial for efficient probe cleavage by enzymes, which can be affected by the steric hindrance of the polymer backbone. acs.orgbiorxiv.org Research has demonstrated that there is often an optimal PEG length to maximize tumor accumulation and therapeutic efficacy; simply increasing the chain length does not always lead to better outcomes and can sometimes reduce effectiveness. dovepress.com For instance, in one study, increasing the PEG linker length in a targeted near-infrared fluorescent probe from zero to four ethylene (B1197577) oxide units (a PEG4 linker) resulted in higher tumor accumulation and better tumor-to-background contrast in vivo. thno.org

Future optimization of the linker in fluorescein-based probes will likely involve several strategies:

Varying PEG Length: Synthesizing a library of Fluorescein-PEGn-Acid compounds (where n is varied) to systematically evaluate the optimal linker length for specific applications, such as cellular uptake or enzyme-activated probes. researchgate.net

Introducing Linker Rigidity: While flexible linkers like PEG are common, incorporating more rigid linkers, such as polyproline, could provide better control over the spatial orientation between the dye and the target, potentially improving binding affinity and reducing non-specific interactions. biorxiv.org

Stimuli-Responsive Linkers: Designing linkers that are cleaved in response to specific microenvironmental triggers (e.g., pH, redox potential, or specific enzymes found in diseased tissue) can enhance targeting specificity and allow for controlled activation of the fluorescent signal.

Integration with Emerging Bioorthogonal Chemistry Strategies

The terminal carboxylic acid of this compound is traditionally used for conjugation to primary amines via amide bond formation. While robust, this method lacks the high specificity of bioorthogonal reactions, which occur between mutually reactive partners without interfering with native biological functional groups. nih.gov A significant future direction is the adaptation of the this compound scaffold for use in these highly selective ligation strategies.

Detailed Research Findings: Bioorthogonal chemistry has revolutionized the ability to label and track biomolecules in living systems. researchgate.net Key reactions include the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively) and the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO). nih.govnih.gov

The this compound structure is a versatile platform that can be readily modified for these applications. The carboxylic acid can be replaced during synthesis with other functional handles, or it can be used as a point of attachment for a bioorthogonal group. For example:

Fluorescein-PEG4-Azide: This derivative allows for "click" conjugation to alkyne-modified biomolecules. biosynth.com

Fluorescein-PEG4-Alkyne: This would enable reaction with azide-tagged molecules.

Fluorescein-PEG4-TCO: Conjugation with a TCO moiety would allow for extremely fast and selective reaction with tetrazine-labeled targets. frontiersin.org

Researchers have already demonstrated the power of using PEG4 linkers in such contexts. For example, a TCO-PEG4-AR (a bombesin (B8815690) antagonist) conjugate was used for in vivo pretargeting, followed by injection of a tetrazine-labeled radiochelator for imaging. frontiersin.org This dual bioorthogonal approach, where one reaction attaches a linker and a second attaches a payload, highlights the modularity that can be achieved. nih.gov By creating a toolkit of Fluorescein-PEG4 derivatives with different bioorthogonal handles, researchers can select the optimal chemistry for their specific experimental needs, enabling more precise and multiplexed labeling experiments in complex biological environments. uochb.czescholarship.org

Development of High-Throughput Synthesis and Screening Platforms for this compound Conjugates

The discovery of novel probes for specific biological targets often requires the synthesis and evaluation of large libraries of compounds. Developing high-throughput synthesis (HTS) and screening platforms for this compound conjugates is essential for accelerating this process. nih.gov

Detailed Research Findings: Fluorescence-based assays are dominant in HTS due to their high sensitivity and adaptability to automated formats, such as 96-well or 384-well microplates read by robotic plate readers. nih.govresearchgate.net Techniques like fluorescence polarization (FP) are well-suited for HTS, as they can measure the binding of a small fluorescent probe (like a this compound conjugate) to a larger protein target. acs.org

High-Throughput Synthesis: The modular nature of this compound lends itself to combinatorial and high-throughput synthesis. fraunhofer.de Strategies could involve:

Solid-Phase Synthesis: Attaching the this compound unit to a solid support resin, followed by the parallel synthesis of a library of peptides or small molecules on the free end. This approach has been used to create libraries of PROTACs. souralgroup.com

Multicomponent Reactions: Utilizing reactions where multiple starting materials are mixed to form a complex product in a single step. This is a powerful method for rapidly generating chemical diversity around the core fluorescein scaffold.

High-Throughput Screening: Once a library of conjugates is synthesized, HTS platforms can be used to rapidly identify "hits." protocols.io A typical workflow would involve:

Incubating the library of this compound conjugates with a target protein in a multi-well plate format.

Using an automated microplate reader to measure a fluorescence property (e.g., intensity, polarization, or FRET). rsc.org

Identifying compounds that cause a significant change in the signal, indicating binding or enzymatic activity.

The development of such integrated synthesis and screening platforms will enable the rapid optimization of this compound conjugates for new and challenging biological targets. pnas.orgnih.gov

Addressing Photostability and Quantum Yield in Demanding Biological Environments

A major challenge for all fluorescent probes, including fluorescein, is maintaining their optical performance in the complex and demanding environment of a living cell. nih.govcrestoptics.com Fluorescein is notoriously susceptible to photobleaching (fading upon prolonged light exposure) and its fluorescence is pH-dependent, which can complicate quantitative measurements. nih.govrsc.orgresearchgate.net The fluorescence quantum yield—a measure of the efficiency of fluorescence emission—can also be affected by the local environment. mdpi.comresearchgate.net

Detailed Research Findings:

Photostability: Photobleaching occurs when the fluorophore enters a long-lived triplet state, from which it can react with molecular oxygen to generate reactive oxygen species that destroy the dye. nih.govnih.gov Strategies to improve fluorescein's photostability include the addition of antioxidant molecules to the imaging media or direct conjugation of photostabilizing agents. researchgate.net In one study, conjugating fluorescein derivatives to chitosan (B1678972) was shown to shield the fluorophore from singlet oxygen, leading to a significant reduction in the photobleaching rate. nih.govresearchgate.net

Quantum Yield: The quantum yield of fluorescein is high in alkaline conditions (around 0.9) but drops significantly in more acidic environments. rsc.orgmdpi.com This is due to a pH-dependent equilibrium between the fluorescent dianion form and a non-fluorescent spirolactone form. nih.gov The presence of salts and proteins in biological buffers can also influence the quantum yield. researchgate.net While the PEG4 linker enhances solubility, the local environment at the conjugation site can still impact the dye's brightness. nih.gov

Future research will focus on several key areas to overcome these limitations:

Fluorophore Core Modification: Designing new fluorescein analogues with improved intrinsic photostability and a lower pKa to ensure bright fluorescence at physiological pH. rsc.org

Protective Conjugation Strategies: Exploring how conjugation to macromolecules like chitosan or tethering specific photostabilizing molecules can create a protective microenvironment around the dye. nih.govresearchgate.net

Advanced Imaging Techniques: Using microscopy techniques that are gentler on the sample by minimizing light exposure, which can help mitigate phototoxicity and photobleaching. nih.govcrestoptics.comnih.gov

Addressing these fundamental photophysical challenges is crucial for enabling the use of this compound probes in long-term live-cell imaging and demanding super-resolution microscopy applications. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Fluorescein-PEG4-Acid with high purity, and which analytical techniques validate its structural integrity?

  • Methodology : Use stepwise PEGylation under inert conditions (e.g., argon atmosphere) to minimize oxidation. Purify via reverse-phase HPLC or size-exclusion chromatography (SEC). Validate using 1H^1H-NMR for PEG spacer integrity and MALDI-TOF mass spectrometry for molecular weight confirmation. Fluorescein incorporation efficiency can be quantified via UV-Vis spectroscopy (absorption at 494 nm) .
  • Key Considerations : Monitor reaction pH to avoid fluorescein degradation and ensure PEG4 spacer solubility in polar aprotic solvents (e.g., DMF or DMSO).

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, heat (e.g., 40°C), and pH gradients (pH 3–9). Use HPLC to track degradation products (e.g., free fluorescein or PEG4-acid fragments). Quantify fluorescence retention over time using a plate reader with 488 nm excitation .
  • Key Considerations : Store lyophilized aliquots at -20°C in amber vials to minimize photobleaching and hydrolysis.

Q. What are the standard protocols for conjugating this compound to biomolecules (e.g., antibodies or peptides)?

  • Methodology : Activate the terminal carboxylic acid using EDC/NHS chemistry in MES buffer (pH 5.0–6.0). Purify conjugates via dialysis or centrifugal filters (MWCO 3–10 kDa). Confirm conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging or fluorescence correlation spectroscopy (FCS) .
  • Key Considerations : Optimize molar ratios (e.g., 5:1 dye-to-protein) to avoid over-labeling, which may impair target binding.

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quenching observed during this compound-based cellular imaging?

  • Methodology : Test environmental factors (e.g., pH, reactive oxygen species) using ratiometric calibration with pH-insensitive reference dyes (e.g., Alexa Fluor 647). For intracellular studies, include controls with lysosomal/endosomal inhibitors (e.g., chloroquine) to rule out compartment-specific quenching. Validate using fluorescence lifetime imaging microscopy (FLIM) to distinguish quenching from photobleaching .
  • Data Analysis : Apply Stern-Volmer plots to quantify quenching constants and identify collisional vs. static mechanisms .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound tracer studies?

  • Methodology : Use non-linear regression models (e.g., four-parameter logistic curve) to fit dose-response data. For multiplexed assays, apply ANOVA with Tukey’s post-hoc test to compare group means. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .
  • Pitfalls to Avoid : Overreliance on p-values without considering assay variability or sample size (calculate power analysis a priori) .

Q. How can researchers optimize this compound’s conjugation efficiency to minimize non-specific binding in flow cytometry?

  • Methodology : Pre-block proteins with BSA or casein (1–2% w/v) before labeling. Use gradient centrifugation (e.g., Percoll) to remove aggregates. Validate specificity via competitive inhibition assays with excess unlabeled ligand. For quantitative analysis, calculate signal-to-noise ratios and limit of detection (LoD) using serial dilutions .
  • Advanced Techniques : Employ single-molecule localization microscopy (SMLM) to visualize binding site density and heterogeneity .

Methodological Best Practices

  • Data Presentation : Report fluorescence intensities in standardized units (e.g., RFU/μg protein) and adhere to SI units for concentrations. Use box plots for small datasets (n < 30) and histograms for population distributions .
  • Ethical Compliance : Disclose all conflicts of interest and adhere to institutional guidelines for reagent validation and data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.